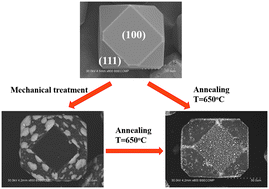Selective deposition of silver particles on {111} or {100} diamond facets
CrystEngComm Pub Date: 2023-12-15 DOI: 10.1039/D3CE01137B
Abstract
In the present work, the surface of synthetic diamond microcrystals was modified by treating them in vials of a planetary mill without milling balls with a silver powder added. The initial diamond crystals were 100 μm in size and had a cuboctahedral shape. During mechanical treatment, the crystals retained their shape, while the silver particles deposited on the {111} facets of diamond. The walls of the vials were worn due to the abrasive action of the diamond crystals, which resulted in the deposition of Fe-based particles on the same diamond facets. Annealing of the surface-modified diamond crystals at 650 °C in air caused redistribution of silver over the surface of the crystals. In the annealed diamond crystals, the silver particles were found only on the {100} facets, while the {111} facets were still coated with the Fe-based particles.


Recommended Literature
- [1] Topological ferrimagnetism and superparamagnetic-like behaviour in a disordered homometallic coordination network†‡
- [2] Decavanadate interactions with actin: cysteineoxidation and vanadyl formation
- [3] Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling†
- [4] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [5] The synthesis of leukotrienes: a new class of biologically active compounds including SRS-A
- [6] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†
- [7] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets
- [8] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
- [9] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites
- [10] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†










